Benzenesulfonate
Description
Properties
CAS No. |
60032-56-6 |
|---|---|
Molecular Formula |
C18H21N3O3S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
benzenesulfonate;2-[1-(pyridin-2-ylmethyl)pyrrolidin-1-ium-1-yl]acetonitrile |
InChI |
InChI=1S/C12H16N3.C6H6O3S/c13-6-10-15(8-3-4-9-15)11-12-5-1-2-7-14-12;7-10(8,9)6-4-2-1-3-5-6/h1-2,5,7H,3-4,8-11H2;1-5H,(H,7,8,9)/q+1;/p-1 |
InChI Key |
OJPUAKBCOCCESD-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[N+](C1)(CC#N)CC2=CC=CC=N2.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonate typically involves multi-step organic reactions. One common approach is to start with the formation of the pyridine and pyrrolidine rings separately, followed by their coupling through a nitrile linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Nucleophilic Displacement Reactions
Benzenesulfonates undergo nucleophilic substitution via S–O bond fission or C–O bond fission , depending on reaction conditions and substituents:
S–O Bond Fission (Concerted Mechanism)
-
Kinetics : Reactions of 2,4-dinitrophenyl benzenesulfonates with pyridines exhibit a linear Brønsted plot () , indicating a concerted mechanism where leaving-group expulsion precedes nucleophilic bond formation.
-
Substituent Effects : Electron-withdrawing groups (EWGs) in the benzenesulfonyl moiety accelerate S–O bond fission. For example, decreases from 79.2 Ms (X = 4-NO) to 1.31 Ms (X = 4-MeO) .
C–O Bond Fission (Stepwise Mechanism)
-
Mechanism : Proceeds via a Meisenheimer intermediate, with suggesting bond formation occurs after the rate-determining step .
-
Regioselectivity : S–O fission is favored over C–O fission by 100-fold due to superior electrophilicity at sulfur .
| Parameter | S–O Fission | C–O Fission |
|---|---|---|
| 0.62 | 0.38 | |
| (Hammett) | Nonlinear | 0.98 |
| Rate () | 1.31–79.2 Ms | 0.02–1.5 Ms |
Desulfonation (Reverse Sulfonation)
Benzenesulfonic acid undergoes desulfonation at elevated temperatures () :
Esterification and Sulfonyl Chloride Formation
-
Ester Synthesis : Reacts with alcohols under acidic conditions to form sulfonate esters .
-
Sulfonyl Chlorides : Treatment with yields benzenesulfonyl chloride () .
Alkaline Fusion
Heating benzenesulfonate salts with NaOH () produces phenol :
Electrophilic Aromatic Substitution (EAS)
The sulfonate group acts as a meta-directing EWG, enabling reactions such as nitration or halogenation at the meta position .
Key Mechanistic Insights
-
Concerted vs. Stepwise Pathways : Substituent electronic effects dictate reaction pathways. EWGs on the benzenesulfonyl group stabilize negative charge buildup in transition states, favoring concerted S–O fission .
-
Catalysis by K+\text{K}^+K+ : Ion-paired enhances electrophilicity at sulfur, accelerating nucleophilic substitution .
Experimental data and linear free-energy relationships (LFERs) consistently validate these mechanisms, underscoring this compound's versatility in synthetic and industrial contexts.
Scientific Research Applications
Pharmaceutical Applications
Benzenesulfonates are widely used in the pharmaceutical industry as active pharmaceutical ingredients and as intermediates in drug synthesis. They are particularly notable for their role in enhancing the solubility and bioavailability of drugs.
Anticancer Agents
Recent studies have highlighted the potential of benzenesulfonate derivatives as anticancer agents. For instance, novel compounds such as styrylquinazoline tosylates have demonstrated high antiproliferative activity against various cancer cell lines, including leukemia and brain cancer. These compounds exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapy .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | IC50 (µM) | Cell Line | Selectivity Index |
|---|---|---|---|
| BS1 | 0.172 | K562 | 144.51 |
| BS3 | 0.097 | PANC-1 | 97.06 |
| BS4 | 0.173 | U-251 | 120.71 |
| BS5 | 10.19 | K562 | Moderate |
Surfactant Applications
This compound salts, such as sodium this compound, are commonly used as surfactants in various industrial applications, including detergents and oil recovery processes.
Enhanced Oil Recovery
Benzenesulfonic acid is utilized in surfactant-enhanced oil recovery (SEOR), a method that improves the extraction of petroleum hydrocarbons from reservoirs. The use of benzenesulfonates facilitates the mobilization of non-aqueous phase liquids (NAPLs) by lowering interfacial tension and increasing sweep efficiency .
Table 2: Properties of Benzenesulfonic Acid for Oil Recovery
| Property | Value |
|---|---|
| Biodegradability | Yes |
| Toxicity (LD50) | >2000 mg/kg |
| Environmental Safety | Safer Chemical Ingredient |
Environmental Applications
Benzenesulfonates also play a role in environmental remediation efforts, particularly in the treatment of contaminated water and soil.
Surfactant Flushing
In environmental cleanup operations, benzenesulfonates are employed to enhance the removal of contaminants from soil and groundwater through surfactant flushing techniques. Their ability to reduce surface tension allows for better penetration and mobilization of pollutants .
Case Study: Surfactant Flushing for Groundwater Remediation
In a field application involving contaminated groundwater, benzenesulfonates were injected to improve the recovery of hydrocarbons from a NAPL smear zone. The study demonstrated significant reductions in contaminant concentrations post-treatment, confirming the efficacy of this compound-based surfactants in environmental remediation.
Mechanism of Action
The mechanism of action of Benzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Sulfonate Compounds
Sodium Benzenesulfonate (C₆H₅SO₃Na)
- Structure and Solubility : The sodium salt form enhances water solubility, making it ideal for surfactant applications. Sodium this compound is a key component in detergents and polymer blends, where it improves phase stability by forming graft copolymers with polyamides (e.g., PA6). At 4.0 mol%, it optimizes blend stability, reducing dispersed phase size in molten PET composites .
- Market and Production: A 2024 market report highlights its global use in chemical synthesis, with regional pricing variations driven by demand in Asia and North America .
- Coordination Chemistry : Forms complexes with cyclodextrins and europium ions, influencing fluorescence properties in chloroform when combined with polyvinylpyrrolidone (PVP) .
Methyl this compound (C₆H₅SO₃CH₃)
- Synthesis and Applications : Produced via sulfonation of toluene with sulfuric acid . It serves as an intermediate in pharmaceuticals and dyes. Unlike sodium this compound, its methyl ester form reduces water solubility but enhances reactivity in alkylation reactions.
- Genotoxicity Monitoring: Detected at <0.2 ppm in drug substances like amlodipine besylate using UPLC/UV-MS, highlighting its role as a genotoxic impurity .
- Directing Effects: Acts as a meta-directing group in Friedel-Crafts acylation reactions, contrasting with para-directing groups like phenol or ethoxybenzene .
Ethyl this compound (C₆H₅SO₃C₂H₅)
- Stability in Blends : Less studied than methyl derivatives but exhibits comparable phase-separation inhibition in polymer composites .
p-Toluenesulfonate (CH₃C₆H₄SO₃⁻)
- Enhanced Acidity : The methyl group on the benzene ring increases acidity compared to this compound, making it a stronger catalyst in esterification and condensation reactions .
- Pharmaceutical Use : Similar to this compound, its sodium salt is used in drug formulations but with distinct pharmacokinetic profiles due to structural differences .
Benzenesulfonamide Derivatives (C₆H₅SO₂NH₂)
- Bioactivity : Benzenesulfonamide analogs exhibit potent cytotoxic activity against cancer cells (e.g., glioblastoma) by targeting TrkA receptors, outperforming benzoate derivatives in selectivity and efficacy .
- Drug Likeness : Computational ADMET studies reveal favorable absorption and low hepatotoxicity, supporting their development as anticancer agents .
Key Research Findings
- Pharmacokinetics : Remimazolam this compound, a short-acting anesthetic, demonstrates faster recovery times (8–10 min) and fewer hemodynamic fluctuations than propofol in cardiac surgery .
- Environmental Degradation : Pseudomonas species degrade this compound to sulfite, a pathway absent in alkylated sulfonates like p-toluenesulfonate .
- Polymer Compatibility : this compound-modified PET shows improved blend stability up to 4.0 mol%, beyond which steric hindrance limits graft copolymer formation .
Q & A
Q. What are the standard methods for synthesizing sodium benzenesulfonate, and how can reaction efficiency be optimized?
Sodium this compound is synthesized via sulfonation of benzene followed by neutralization with sodium hydroxide. Key steps include controlling the sulfonation temperature (40–60°C) to minimize side reactions and ensuring stoichiometric equivalence during neutralization. Optimization involves adjusting catalyst concentration (e.g., sulfuric acid) and post-synthesis purification via recrystallization to achieve >98% purity . Reaction efficiency can be enhanced by monitoring pH and using inert atmospheres to prevent oxidation byproducts.
Q. Which analytical techniques are most reliable for quantifying this compound derivatives in complex mixtures?
Reverse-phase HPLC with UV detection (e.g., 254 nm) is widely used, employing acetonitrile/water mobile phases (45:55 v/v) and internal standards like methyl p-toluenesulfonate for precision. System suitability tests (peak symmetry, retention time reproducibility) ensure method robustness. For trace analysis, LC-MS with electrospray ionization provides higher sensitivity, particularly for halogenated derivatives (e.g., brominated benzenesulfonates) .
Q. What safety protocols are critical when handling benzenesulfonyl chloride in laboratory settings?
Benzenesulfonyl chloride requires PPE including nitrile gloves, chemical goggles, and fume hood use due to its corrosive and lachrymatory properties. Immediate decontamination with 5% sodium bicarbonate solution is recommended for spills. Inhalation exposure necessitates fresh air ventilation, while eye contact requires 15-minute rinsing with saline . Storage in sealed, light-resistant containers below 25°C prevents hydrolysis.
Q. How does this compound function as a surfactant or complexing agent in aqueous systems?
The sulfonate group’s strong hydrophilicity and negative charge enable micelle formation in water, reducing surface tension. Its complexation with metal ions (e.g., Eu³⁺) is studied via fluorescence spectroscopy, where sulfonate-oxygen atoms coordinate to metals, enhancing luminescence efficiency. This property is exploited in materials science for designing ion-selective membranes .
Q. What methodologies ensure high-purity this compound synthesis for pharmacological applications?
Purity is validated via tandem techniques:
- Chromatography : HPLC with internal standardization to quantify residual solvents or byproducts.
- Spectroscopy : ¹H NMR (D₂O) to confirm absence of aromatic impurities (e.g., unreacted benzene).
- Elemental analysis : Matching experimental C/H/S ratios to theoretical values within ±0.3% .
Advanced Research Questions
Q. How can researchers design studies to evaluate bioactivity of novel this compound derivatives (e.g., 4-tert-butyl variants)?
Structure-activity relationship (SAR) studies require systematic substitution at the benzene ring (e.g., halogenation, alkylation) followed by in vitro assays. For example, enzyme inhibition assays (e.g., kinase targets) should use dose-response curves (1–100 μM) and control for nonspecific binding via competitive inhibitors. Computational docking (AutoDock Vina) predicts binding affinities, guiding synthetic prioritization .
Q. What strategies resolve contradictions in reported synthesis yields of bipyrimidinyl benzenesulfonamides?
Discrepancies in yields (e.g., 30–70%) often stem from solvent polarity effects or intermediate instability. Methodological reconciliation involves:
- Solvent screening : Compare DMF (high polarity) vs. THF (low polarity) in SNAr reactions.
- In situ monitoring : Use FTIR to detect transient intermediates (e.g., nitroso groups).
- Post-functionalization stability tests : Assess hydrolytic degradation under varying pH .
Q. How do spectroscopic techniques (e.g., fluorescence, FTIR) elucidate coordination dynamics in europium-benzenesulfonate complexes?
Fluorescence emission spectra (615 nm, ⁵D₀→⁷F₂ transition) quantify ligand-to-metal energy transfer efficiency. FTIR identifies sulfonate symmetric/asymmetric stretching modes (1180 cm⁻¹, 1120 cm⁻¹) to confirm binding. Lifetime decay measurements distinguish inner-sphere vs. outer-sphere coordination .
Q. What methodologies assess the ecological impact of perfluorinated benzenesulfonates (PFBS) in aquatic systems?
PFBS persistence is evaluated via:
- Biodegradation assays : OECD 301F tests with activated sludge.
- Toxicity profiling : Daphnia magna 48-h LC₅₀ studies.
- Bioaccumulation modeling : Log Kow values derived from HPLC retention times .
Q. How can reaction conditions be optimized for regioselective sulfonation of substituted benzenes?
Directed ortho-sulfonation is achieved using directing groups (e.g., -NO₂) and Lewis acid catalysts (AlCl₃). Kinetic studies (GC-MS time-course) identify optimal sulfonating agent (e.g., chlorosulfonic acid vs. SO₃) and temperature gradients. Computational DFT models predict regioselectivity trends based on substituent electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
